molecular formula C36H71N B3052305 Dioleylamine CAS No. 40165-68-2

Dioleylamine

Cat. No.: B3052305
CAS No.: 40165-68-2
M. Wt: 518.0 g/mol
InChI Key: JTQQDDNCCLCMER-UHFFFAOYSA-N
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Description

Dioleylamine is a useful research compound. Its molecular formula is C36H71N and its molecular weight is 518.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use in Cell Fusion Studies Dioleylamine has been explored for its potential in promoting the fusion of mouse fibroblasts, a type of cell. In a study by Bruckdorfer et al. (1974), this compound, identified as a positively charged compound, was investigated for its fusogenic properties. The study found that in a specific pH range and in the presence of dextran, this compound could induce the fusion of fibroblasts, leading to the formation of polykaryons. This research highlights the potential application of this compound in cell fusion and cellular biology studies (Bruckdorfer et al., 1974).

  • Role in Liquid Membrane Technology Another application of this compound is in the field of liquid membrane technology. Li et al. (1992) conducted a study using a liquid membrane containing this compound for the extraction and concentration of certain elements from aqueous solutions. This research demonstrates the utility of this compound in enhancing the efficiency of liquid membranes for selective extraction processes, which could have implications in environmental science and analytical chemistry (Li et al., 1992).

  • Polyethylene Modification in Polymer Chemistry In the realm of polymer chemistry, this compound has been investigated for its role in modifying polyethylene. Amin and Marks (2007) explored the use of dicyclohexylamine, a related compound, in the organolanthanide-mediated synthesis of amine-terminated polyethylenes. Although not directly involving this compound, this research illustrates the broader context of amine compounds in polymer synthesis and modification, which could be relevant to the applications of this compound (Amin & Marks, 2007).

Properties

CAS No.

40165-68-2

Molecular Formula

C36H71N

Molecular Weight

518.0 g/mol

IUPAC Name

N-octadec-9-enyloctadec-9-en-1-amine

InChI

InChI=1S/C36H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3

InChI Key

JTQQDDNCCLCMER-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCCCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC

40165-68-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.